molecular formula C6H3BrClN3 B2981767 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1351813-70-1

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2981767
CAS No.: 1351813-70-1
M. Wt: 232.47
InChI Key: WIJVXDQGEXCFBK-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolopyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then subjected to further reactions to introduce the chlorine substituent and complete the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine: This compound has shown potential as a kinase inhibitor, making it a valuable candidate for cancer research and treatment. It has been studied for its ability to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity and potential biological activities.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 7-Chloro-1H-pyrazolo[4,3-b]pyridine
  • 5-Chloro-1H-pyrazolo[3,4-b]pyridine

Comparison: 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development and other applications.

Properties

IUPAC Name

7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJVXDQGEXCFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)N=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351813-70-1
Record name 7-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
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